Polarity & H-Bonding vs. 4-Pentylpyrazole
When compared with the potent ADH inhibitor 4-pentylpyrazole, the target compound exhibits a substantially higher topological polar surface area (TPSA 60.9 Ų vs. 28.7 Ų) and three-fold greater hydrogen-bond donor count (3 vs. 1), which predicts improved aqueous solubility and reduced passive membrane permeability [1][2]. 4-Pentylpyrazole is a highly lipophilic ADH inhibitor (cLogP 2.60, Ki = 0.06 µM) that readily partitions into lipid membranes, whereas the target compound's amino-alcohol side chain (XLogP3-AA 0.4) introduces polarity that is expected to limit non-specific membrane accumulation and reduce off-target binding [2].
HBD 3 vs 1 (+200%)
XLogP3‑AA 0.4 vs cLogP 2.60
| Evidence Dimension | Polar surface area (TPSA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | TPSA 60.9 Ų; HBD 3; XLogP3-AA 0.4 |
| Comparator Or Baseline | 4-pentylpyrazole: TPSA 28.7 Ų; HBD 1; cLogP 2.60 [2] |
| Quantified Difference | TPSA: 60.9 vs. 28.7 Ų (+112%); HBD: 3 vs. 1 (+200%); cLogP: 0.4 vs. 2.60 (−2.2 log units) |
| Conditions | Computed physicochemical properties (PubChem; PM3129366 Table 1) |
Why This Matters
A TPSA above 60 Ų combined with low cLogP aligns with oral drug-like space, suggesting better developability and lower toxicity risk than the highly lipophilic comparators.
- [1] PubChem Compound Summary for CID 75356547. View Source
- [2] Table 1. Inhibition constants and physicochemical properties of ADH inhibitors. PMC3129366, 2012. View Source
